4-tert-butyl-N-(3-ethoxypropyl)benzamide is a chemical compound classified under the category of amides, specifically a benzamide derivative. This compound features a tert-butyl group and an ethoxypropyl side chain attached to the nitrogen atom of the benzamide structure. Its molecular formula is with a molecular weight of approximately 281.4 g/mol. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The synthesis of 4-tert-butyl-N-(3-ethoxypropyl)benzamide typically involves several key steps:
The molecular structure of 4-tert-butyl-N-(3-ethoxypropyl)benzamide can be represented by its canonical SMILES notation: CC(C)(C)Nc1ccc(cc1)C(=O)NCCCOCC
. The compound exhibits the following structural characteristics:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.4 g/mol |
IUPAC Name | 4-tert-butyl-N-(3-ethoxypropyl)benzamide |
InChI Key | JQNJHUXEXWMPCA-UHFFFAOYSA-N |
4-tert-butyl-N-(3-ethoxypropyl)benzamide can undergo several types of chemical reactions:
The mechanism of action for 4-tert-butyl-N-(3-ethoxypropyl)benzamide involves its interaction with specific biological targets. The structural components, particularly the ethoxypropyl and tert-butyl groups, may enhance binding affinity to enzymes or receptors:
4-tert-butyl-N-(3-ethoxypropyl)benzamide has several scientific applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8